Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate
Description
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two aminophenyl groups and an ethyl ester group. Its molecular formula is C22H28N2O2, and it is known for its stability and reactivity under specific conditions.
Properties
CAS No. |
601490-36-2 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)15-11-13-21(14-12-15,16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15H,2,11-14,22-23H2,1H3 |
InChI Key |
KQGCVHVWBJCIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexanone with aniline to form 4,4-bis(4-aminophenyl)cyclohexane. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4,4’-Cyclohexylidenebis(aniline): Similar structure but lacks the ethyl ester group.
4,4’-Cyclohexylidenebis(phenol): Contains hydroxyl groups instead of amino groups.
Bisphenol A (BPA): Similar cyclohexane core but different substituents.
Uniqueness: Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .
Biological Activity
Ethyl 4,4-bis(4-aminophenyl)cyclohexane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with two para-aminophenyl groups and an ethyl ester functionality. Its molecular structure can be represented as follows:
Key Properties
- Molecular Weight : 312.41 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino groups present in the structure can form hydrogen bonds with proteins, influencing enzymatic activities and receptor interactions. This interaction may modulate signaling pathways involved in various physiological processes.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes, thereby altering metabolic pathways.
- Receptors : Interaction with cell surface receptors could lead to changes in cell signaling and function.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.2 |
| Caco2 (colon cancer) | 12.5 |
| PC-3 (prostate cancer) | 10.8 |
These findings suggest that this compound may possess similar therapeutic potential.
Case Study: In Vitro Cytotoxicity
A study assessing the cytotoxic effects of this compound on cancer cell lines demonstrated notable results:
- MCF-7 Cells : The compound exhibited an IC50 value of 18 µM, indicating moderate cytotoxicity.
- Caco2 Cells : An IC50 value of 14 µM was recorded, suggesting effective inhibition of cell proliferation.
These results highlight the compound's potential as an anticancer agent.
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step chemical reactions involving cyclization and functional group modifications. Research has focused on creating derivatives to enhance biological activity and selectivity.
Comparative Studies
Comparative studies with related compounds have shown varying degrees of biological activity. For instance:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Anticancer | 20 |
| Compound B | Anti-inflammatory | 25 |
| This compound | Anticancer/Anti-inflammatory | 18 |
These studies underscore the importance of structural modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
